2-(Piperidin-3-yloxy)quinoxaline
Description
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-piperidin-3-yloxyquinoxaline |
InChI |
InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)15-9-13(16-12)17-10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2 |
InChI Key |
YUVUJOQVCDAQKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with piperidine. One common method is the nucleophilic substitution reaction where a quinoxaline derivative with a leaving group (such as a halide) reacts with piperidine under basic conditions. The reaction can be carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yloxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoxaline derivatives .
Scientific Research Applications
2-(Piperidin-3-yloxy)quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yloxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Quinoxaline derivatives exhibit structure-dependent bioactivity. Below, 2-(Piperidin-3-yloxy)quinoxaline is compared to structurally related compounds based on substituent type, position, and pharmacological properties.
2-Aryl-Substituted Quinoxalines
Key Findings :
- Substituent electronics and hydrogen-bonding capacity critically influence activity. The hydroxyl group in compound 3b enhances antiproliferative potency (IC₅₀ = 1.85 mM) compared to brominated (IC₅₀ = 55.0 mM) or dihydroquinoxaline derivatives (IC₅₀ = 4.08 mM for compound 4b) .
- Bulky substituents (e.g., bromine) reduce activity, likely due to steric hindrance .
2-Heterocyclic-Substituted Quinoxalines
Key Findings :
- Heterocyclic substituents expand functional diversity. Thienyl derivatives are utilized in optoelectronics, while anti-malarial activity in BQR695 highlights therapeutic versatility .
Piperidine-Containing Quinoxalines
Key Findings :
- Piperidine moieties enhance solubility and enable interactions with biological targets through hydrogen bonding or π-stacking .
- Substituent position on piperidine affects activity. For example, 3-isopropyl groups on P2 quinoxalines in HCV protease inhibitors reduce potency against drug-resistant variants due to steric clashes .
Structure-Activity Relationship (SAR) Insights
Electron-Donating Groups : Hydroxyl or methoxy groups (e.g., compound 3b) improve antiproliferative activity by facilitating target binding .
Steric Effects : Bulky substituents (e.g., bromine, isopropyl) reduce potency by disrupting ligand-receptor interactions .
Ring Modifications: Saturation of the quinoxaline ring (e.g., dihydroquinoxaline) diminishes activity, emphasizing the importance of aromaticity .
Piperidine Role : Piperidine derivatives balance solubility and target engagement, though substituent size and position require optimization .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +20% vs. THF |
| Base | K₂CO₃ | 85% conversion |
| Reaction Time | 12–24 hours | >90% completion |
How can molecular docking and DFT analysis guide the design of this compound derivatives with enhanced bioactivity?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are critical for rational drug design. For example, protoporphyrinogen oxidase (PPO)-inhibiting quinoxaline derivatives were optimized using docking to identify key interactions (e.g., hydrogen bonding with Arg-98 and π-π stacking with heme cofactors) . DFT analysis (B3LYP/6-31G* basis set) can predict electron distribution and reactive sites, such as the quinoxaline ring’s electron-deficient regions, which correlate with herbicide activity .
Q. Methodological Steps :
Target Selection : Prioritize enzymes with known quinoxaline interactions (e.g., kinases, PPO).
Docking Parameters : Use flexible ligand docking to account for piperidine ring conformational changes.
Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values).
What in vitro assays are most effective for evaluating the kinase inhibitory potential of this compound derivatives?
Advanced Research Question
Kinase inhibition assays should combine enzymatic and cellular approaches:
- Enzymatic Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ or fluorescence-based detection to measure IC₅₀ values .
- Cellular Proliferation Assays : Test derivatives in cancer cell lines (e.g., HeLa, MCF-7) using MTT or CellTiter-Glo®.
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects.
Q. Table 2: Example Kinase Inhibition Data
| Derivative | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 3f | 50 | 120 | 2.4 |
| 3g | 75 | 300 | 4.0 |
How do structural modifications at the piperidine moiety influence receptor binding affinity?
Advanced Research Question
Substituents on the piperidine ring modulate steric and electronic interactions with biological targets. For example:
Q. Table 3: Structure-Activity Relationship (SAR)
| Substituent | Target Receptor | Kᵢ (nM) | Key Interaction |
|---|---|---|---|
| 4-Ethylthio | A₁ Adenosine | 0.5 | Hydrophobic pocket binding |
| 4-Methyl | A₃ Adenosine | 26 | π-π stacking with Phe²⁵⁸ |
What analytical techniques are essential for confirming the structural integrity of synthesized derivatives?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., piperidinyl proton shifts at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) confirms molecular formulas (e.g., C₁₃H₁₅N₃O for CID 45786675) .
- HPLC-PDA : Purity >95% is required for biological testing .
How can researchers resolve discrepancies in reported biological activities across studies?
Advanced Research Question
Discrepancies often arise from:
- Assay Conditions : Variations in pH, temperature, or cell lines (e.g., Colletotrichum vs. Fusarium species in fungicidal assays) .
- Compound Stability : Hydrolytic degradation of the piperidinyloxy group in aqueous buffers.
Mitigation Strategies : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use stability-indicating HPLC methods to monitor degradation .
What strategies improve metabolic stability for in vivo studies of quinoxaline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
